gsk2830371

Beschreibung

GSK2830371 is a first-in-class, orally active, allosteric inhibitor of the serine/threonine phosphatase PPM1D (Protein Phosphatase Magnesium-Dependent 1D), also known as WIP1 (Wild-type p53-Induced Phosphatase 1). It selectively binds to a "flap" subdomain near the catalytic site of PPM1D, stabilizing an inactive conformational state and inhibiting phosphatase activity . This mechanism prevents PPM1D from dephosphoryating key substrates in the DNA damage response (DDR) and p53 pathways, such as γH2AX (Ser139), p53 (Ser15), and p38 MAPK (Thr180), thereby reactivating tumor-suppressive signaling in cancer cells .

Preclinical studies demonstrate that this compound exhibits potent anti-proliferative and pro-apoptotic effects in PPM1D-overexpressing cancers, including neuroblastoma, diffuse intrinsic pontine glioma (DIPG), melanoma, and hepatocellular carcinoma (HCC) . Its activity is particularly pronounced in tumors with wild-type TP53, where PPM1D inhibition restores p53-mediated cell cycle arrest and apoptosis . Notably, this compound also enhances the efficacy of chemotherapy, radiation, and MDM2 inhibitors through synergistic DDR activation .

Eigenschaften

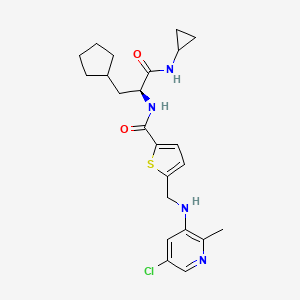

IUPAC Name |

5-[[(5-chloro-2-methylpyridin-3-yl)amino]methyl]-N-[(2S)-3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClN4O2S/c1-14-19(11-16(24)12-25-14)26-13-18-8-9-21(31-18)23(30)28-20(10-15-4-2-3-5-15)22(29)27-17-6-7-17/h8-9,11-12,15,17,20,26H,2-7,10,13H2,1H3,(H,27,29)(H,28,30)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDUVEGCMXCMSO-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Cl)NCC2=CC=C(S2)C(=O)NC(CC3CCCC3)C(=O)NC4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=N1)Cl)NCC2=CC=C(S2)C(=O)N[C@@H](CC3CCCC3)C(=O)NC4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Table 1: Summary of Synthetic Steps for this compound

| Step | Reaction Type | Reagents/Conditions | Key Intermediate |

|---|---|---|---|

| 1 | Nucleophilic substitution | NaH, THF/mineral oil, 20°C, 3.83 h | Chloronitropyridine derivative |

| 2 | Nitro reduction | SnCl2·2H2O, EtOAc, 85°C, 3 h | Aminopyridine intermediate |

| 3 | Deprotection | Methanol, 50°C, 2 h | Free amine intermediate |

| 4 | Reductive amination | NaBH3CN, MeOH, 0–20°C, pH 4, 14 h | Secondary amine derivative |

| 5 | Amide coupling | HATU, DMF, N-ethyl-N,N-diisopropylamine, 20°C | Final product (this compound) |

Stepwise Synthesis and Mechanistic Analysis

Step 1: Nucleophilic Substitution

The synthesis begins with 2,5-dichloro-3-nitropyridine undergoing nucleophilic aromatic substitution. Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates the displacement of the para-chloro group by a thiol-containing nucleophile. The reaction proceeds under inert atmosphere at 20°C for 3.83 hours, followed by reflux for 12.5 hours to ensure completion. Mineral oil is employed to stabilize NaH, preventing premature hydrolysis.

Critical Considerations :

-

Regioselectivity is controlled by the electron-withdrawing nitro group, which directs substitution to the para position relative to the nitro moiety.

-

THF’s aprotic nature ensures optimal solubility of both the substrate and NaH.

Step 2: Nitro Reduction

The nitro group of the intermediate is reduced to an amine using tin(II) chloride dihydrate (SnCl2·2H2O) in ethyl acetate at 85°C. This catalytic hydrogenation alternative avoids high-pressure equipment, making it scalable for industrial production. The reaction requires strict inert conditions to prevent oxidation of the tin reagent.

Reaction Equation :

Step 3: Methanolysis and Deprotection

The intermediate undergoes deprotection in methanol at 50°C for 2 hours, cleaving any acid-labile protecting groups (e.g., tert-butoxycarbonyl, Boc). Methanol acts as both solvent and nucleophile, facilitating the removal of protecting groups while preserving the amine functionality.

Step 4: Reductive Amination

A reductive amination step introduces a secondary amine using sodium cyanoborohydride (NaBH3CN) under mildly acidic conditions (pH 4). The reaction proceeds at 0–20°C over 14 hours, ensuring selective reduction of the imine intermediate without over-reducing other functional groups.

Mechanistic Insight :

-

The aldehyde/ketone reacts with the amine to form an imine, which is subsequently reduced by NaBH3CN.

-

pH control is critical: acidic conditions protonate the intermediate, preventing side reactions.

Step 5: Amide Coupling

The final step employs HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent to form the amide bond between the secondary amine and a carboxylic acid derivative. N-Ethyl-N,N-diisopropylamine and 4-methylmorpholine in dimethylformamide (DMF) facilitate the reaction at 20°C.

Advantages of HATU :

-

High coupling efficiency due to formation of active esters.

-

Minimal racemization compared to carbodiimide-based reagents.

Analytical Characterization and Quality Control

Mass Spectrometry

High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 461.02 (M+H)+, consistent with the molecular formula C23H29ClN4O2S.

Scale-Up and Process Optimization

Solvent Selection

-

THF vs. DMF : THF is preferred for Steps 1–3 due to its low boiling point and ease of removal. DMF is reserved for the final coupling step to enhance reagent solubility.

-

Ethyl Acetate : Chosen for SnCl2-mediated reductions due to its tolerance for acidic conditions.

Temperature Control

Exothermic reactions (e.g., NaH-mediated substitutions) require gradual reagent addition and ice baths to maintain temperatures below 25°C, preventing side reactions.

Challenges and Mitigation Strategies

Byproduct Formation

-

Tin Residues : Post-reduction workups include aqueous washes (e.g., NaHCO3) to remove SnCl4 byproducts.

-

Unreacted Starting Materials : Column chromatography or recrystallization purifies intermediates.

Analyse Chemischer Reaktionen

Arten von Reaktionen

GSK2830371 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen der Verbindung zu modifizieren.

Substitution: Nukleophile und elektrophile Substitutionsreaktionen sind üblich für die Modifizierung der Pyridin- und Thiophenringe.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nucleophile werden unter kontrollierten Bedingungen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die für weitere Forschung und Entwicklung verwendet werden können .

Wissenschaftliche Forschungsanwendungen

Neuroblastoma

In neuroblastoma models, GSK2830371 has demonstrated significant anti-tumor effects. It induces Chk2/p53-mediated apoptosis in neuroblastoma cell lines, particularly those with wild-type p53. Notably, it enhances the cytotoxic effects of traditional chemotherapeutics like doxorubicin and etoposide, suggesting its potential as a combination therapy agent .

Key Findings:

- Induces apoptosis through Chk2/p53 pathway.

- Enhances sensitivity to doxorubicin and etoposide in resistant neuroblastoma cell lines.

- Demonstrated significant tumor growth inhibition in xenograft mouse models.

Liver Adenocarcinoma

This compound has also been studied in liver adenocarcinoma, where it was shown to potentiate the effects of MDM2 inhibitors such as RG7388. The combination treatment led to increased p53 phosphorylation and reduced colony formation compared to RG7388 alone .

Key Findings:

- Potentiates MDM2 inhibitors by enhancing p53 activity.

- Reduces clonogenic survival of liver cancer cell lines when used in combination.

In Vivo Studies

This compound's efficacy has been validated in various animal models. In studies involving orthotopic xenografts of neuroblastoma, this compound significantly inhibited tumor growth and induced apoptosis. Mice treated with this compound showed slower tumor progression compared to control groups .

Combination Therapy Insights

The combination of this compound with other agents has been a focal point of research:

- With RG7388: Enhanced anti-proliferative effects and increased cytotoxicity were observed, indicating that this compound can effectively boost the performance of existing therapies .

- With HDM201: Similar results were noted where this compound improved the antiproliferative effects of HDM201 on liver cancer cell lines .

Case Studies and Data Tables

Wirkmechanismus

GSK2830371 exerts its effects by binding to an allosteric site on the Wip1 phosphatase enzyme. This binding induces a conformational change in the enzyme, inhibiting its activity. The inhibition of Wip1 leads to the stabilization and activation of the p53 tumor suppressor pathway, resulting in increased apoptosis and reduced cell proliferation in cancer cells .

Vergleich Mit ähnlichen Verbindungen

BRD6257

CCT007093

Comparison Table: PPM1D Inhibitors

| Compound | Target Site | Selectivity | Key Advantages | Limitations |

|---|---|---|---|---|

| This compound | Allosteric flap | High | Oral activity, synergizes with IR/MDM2i | Short half-life, p53 dependency |

| BRD6257 | Allosteric flap | High | Improved PK profiles | Reduced potency |

| CCT007093 | Catalytic site | Moderate | Direct catalytic inhibition | Low efficacy in PPM1D-mutated cancers |

MDM2 Inhibitors (e.g., Nutlin-3, RG7388, HDM201)

- Mechanism : Block MDM2-p53 interaction, stabilizing p53 .

- Synergy with this compound: this compound reduces the GI50 of MDM2 inhibitors by 2–5 fold in p53WT melanoma and HCC cells . Combined treatment enhances p53 phosphorylation (Ser15) and transcriptional activation of pro-apoptotic genes (e.g., PUMA, p21) . Example: In cholangiocarcinoma, this compound + HDM201 reduces colony formation by 60% compared to HDM201 alone .

Comparison Table: this compound vs. MDM2 Inhibitors

| Parameter | This compound | MDM2 Inhibitors |

|---|---|---|

| Target | PPM1D phosphatase | MDM2-p53 interaction |

| p53 Dependency | Required for full efficacy | Required |

| Key Mechanism | Reactivates p53 via DDR | Directly stabilizes p53 |

| Combination Benefit | Enhances MDM2i efficacy | Enhanced by this compound |

PARP Inhibitors (e.g., Olaparib, Veliparib)

- Synergy with this compound: Co-treatment induces synthetic lethality in HCC by exacerbating DNA damage and impairing repair . In vivo, this compound + Olaparib reduces tumor volume by 70% compared to monotherapy .

Key Differentiators of this compound

Allosteric Selectivity : Unlike catalytic inhibitors (e.g., CCT007093), this compound avoids off-target effects on other phosphatases (e.g., PP2A, PPM1A) .

p53-Independent Effects : Activates p38 MAPK in TP53-mutant NSCLC, suppressing cancer stem cell (CSC) properties .

Broad Combinatorial Utility : Enhances efficacy of IR, chemotherapy (doxorubicin, carboplatin), and targeted therapies (HDM201) across diverse cancers .

Biologische Aktivität

GSK2830371 is a novel small molecule that acts as an allosteric inhibitor of the protein phosphatase PPM1D (WIP1). This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly due to its ability to enhance p53 activity and induce apoptosis in various cancer cell lines. This article explores the biological activity of this compound, supported by detailed research findings, case studies, and data tables.

This compound primarily functions by inhibiting the WIP1 protein, which negatively regulates the p53 tumor suppressor pathway. By inhibiting WIP1, this compound leads to increased phosphorylation of p53 at serine 15 (p53 S15), enhancing its stability and transcriptional activity. This results in the activation of downstream targets involved in cell cycle arrest and apoptosis.

Key Findings:

- Inhibition of Colony Formation : this compound significantly reduces the colony-forming ability of p53 wild-type neuroblastoma (NB) cell lines, indicating its potential to inhibit tumor growth in vitro .

- Induction of Apoptosis : The compound induces Chk2/p53-mediated apoptosis in NB cells, demonstrating its effectiveness in triggering programmed cell death through a p53-dependent mechanism .

- Synergistic Effects : When combined with other chemotherapeutic agents like doxorubicin and RG7388, this compound enhances their cytotoxic effects, suggesting a potential for combination therapies in cancer treatment .

In Vitro Studies

In vitro studies have shown that this compound exerts dose-dependent effects on various cancer cell lines. For example:

| Cell Line | Effect of this compound | Mechanism |

|---|---|---|

| IMR-32 (NB) | Induces apoptosis | Increased p53 phosphorylation |

| SH-SY5Y (NB) | Reduces colony formation | Chk2/p53 pathway activation |

| SK-Hep-1 | Minimal effect alone; potentiated by RG7388 | Enhanced cytotoxicity |

In Vivo Studies

Research involving animal models has further validated the efficacy of this compound. In an orthotopic xenograft model of neuroblastoma, this compound significantly inhibited tumor growth through mechanisms involving Chk2/p53-mediated apoptosis .

Case Studies:

- Neuroblastoma Model : Mice treated with this compound showed reduced tumor volumes compared to control groups, confirming its potential as a therapeutic agent against resistant cancer types .

- Combination Therapy : In studies combining this compound with HDM201 (a MDM2 inhibitor), enhanced p53 activation was observed, leading to increased antiproliferative effects on liver cancer cells .

Safety and Pharmacokinetics

While the primary focus has been on its efficacy, preliminary studies have also assessed the pharmacokinetics and safety profile of this compound. The compound demonstrated favorable pharmacokinetic properties with effective oral bioavailability in preclinical models .

Q & A

Q. What is the primary mechanism of action of GSK2830371, and how can researchers validate its target engagement in cellular models?

this compound is an allosteric inhibitor of Wip1 phosphatase (PPM1D), binding to a conformational site to block enzymatic activity . To validate target engagement, researchers should:

- Perform Western blotting to assess downstream phosphorylation changes (e.g., increased p53 Ser15 phosphorylation due to PPM1D inhibition) .

- Conduct enzymatic assays using purified PPM1D to measure dose-dependent inhibition (IC50 = 6 nM) and compare effects on related phosphatases (e.g., PPM1A, PP2A) to confirm specificity .

Q. How should researchers select appropriate cell lines for studying this compound's anti-proliferative effects?

- Prioritize cell lines with wild-type p53 , as this compound's efficacy depends on p53-mediated apoptosis (e.g., MCF7 vs. p53-knockout MCF7 cells) .

- Include isogenic pairs (e.g., Z-138 cells with/without p53 knockdown) to isolate p53-dependent effects .

- Test sensitivity across diverse lineages (e.g., CAL-51, BT-474) to evaluate tissue-specific responses .

Q. What experimental controls are critical when analyzing this compound-induced changes in protein phosphorylation?

- Use DMSO-treated controls to account for solvent effects .

- Include positive controls (e.g., genotoxic stressors like nutlin-3a) to validate p53 activation pathways .

- Measure baseline phosphorylation levels of PPM1D substrates (e.g., H2AX Ser139) to contextualize inhibition efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported correlations between PPM1D expression levels and this compound sensitivity?

Discrepancies arise due to:

- Genetic heterogeneity : Sensitivity in mantle cell lymphoma (MCL) cells is independent of PPM1D expression but relies on p53 functionality .

- Off-target effects : Use phosphatase profiling (e.g., PPM1A, PPM1B) to rule out non-specific inhibition .

- Multi-omics integration : Combine RNA-seq (to identify compensatory pathways) with phosphoproteomics to map signaling adaptations .

Q. What methodological strategies optimize this compound dosing in combinatorial therapies?

- Synergy screens : Pair this compound with MDM2 antagonists (e.g., nutlin-3a) and quantify synergy via Chou-Talalay analysis .

- Time-course experiments : Monitor apoptosis (via Annexin V/PI staining) and cell cycle arrest (flow cytometry) to identify sequential dosing regimens .

- Pharmacodynamic markers : Track p21 and PUMA expression as downstream indicators of p53 activation .

Q. How can researchers address structural biology limitations in studying this compound-PPM1D interactions?

- Hydrogen-deuterium exchange mass spectrometry (HDX-MS) : Identify conformational changes in PPM1D’s hinge region upon this compound binding .

- Surface plasmon resonance (SPR) : Measure binding kinetics (KD, kon/koff) to characterize allosteric modulation .

- Mutagenesis studies : Introduce mutations in PPM1D’s sliding clasp domain to validate binding pocket residues .

Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing dose-response data from this compound experiments?

- Nonlinear regression : Fit data to a four-parameter logistic curve to calculate IC50 values (e.g., GraphPad Prism) .

- Bootstrap resampling : Estimate confidence intervals for EC50 values in heterogeneous cell populations .

- ANOVA with post-hoc tests : Compare proliferation rates across cell lines (e.g., CAL-51 vs. HCE) .

Q. How should researchers validate the specificity of this compound in complex biological systems?

- CRISPR/Cas9 knockout : Generate PPM1D-null cells to confirm on-target effects .

- Chemical proteomics : Use immobilized this compound probes to identify off-target binding partners .

- Kinase profiling panels : Test against panels of 400+ kinases to exclude cross-reactivity .

Tables for Key Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.